2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
This compound features a benzothiazole core linked to a piperazine ring substituted at the 4-position with a 5-bromothiophene-2-carbonyl group. Benzothiazole derivatives are renowned for their pharmacological versatility, including antitumor, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-bromothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS2/c17-14-6-5-13(22-14)15(21)19-7-9-20(10-8-19)16-18-11-3-1-2-4-12(11)23-16/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOARUNAMVBTOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the acylation of the piperazine nitrogen with 5-bromothiophene-2-carbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The pharmacological profile of benzothiazole-piperazine derivatives is highly dependent on the substituent attached to the piperazine ring. Below is a comparative analysis:
Antimicrobial Activity
- 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) : MIC of 15.62 µg/mL against Candida albicans .
- 2-[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ6): Moderate activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL) .
Antitumor Activity
- Target Compound: Not explicitly tested, but piperazine-benzothiazole hybrids (e.g., 4l and 9a) showed promising antiproliferative effects against cancer cell lines .
- N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide : Synthesized via coupling reactions; structural analogs inhibited tumor growth in preclinical models .
Enzyme Inhibition
Physicochemical Properties
Biological Activity
The compound 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological efficacy, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18BrN3O2S
- Molecular Weight : 360.27 g/mol
- CAS Number : [Not specified in the search results]
Synthesis
The synthesis of benzothiazole derivatives typically involves the reaction of thiophene derivatives with piperazine and carbonyl compounds. The specific synthetic pathway for 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has not been detailed in the search results but can be inferred from general methods used for similar compounds.
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various benzothiazole-linked compounds that showed promising antibacterial activity against multiple strains of bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Antidiabetic Activity
Research indicates that benzothiazole derivatives can act as effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. A related compound demonstrated an inhibition rate of 87.5% at a concentration of 50 μg/mL, suggesting potential applications in managing diabetes . Molecular docking studies revealed favorable interactions with the enzyme's active site, indicating a strong binding affinity that could lead to effective glucose management strategies.
Study on Antimicrobial Efficacy
In a recent study focusing on thiophene-linked compounds, several derivatives were tested for their antimicrobial activity. Among these, compounds with a benzothiazole core exhibited enhanced efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the benzothiazole ring significantly influenced biological activity .
| Compound | Activity Type | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | 87.5 | 50 |
| Compound B | Antibacterial | 77.96 | 50 |
| Compound C | Antidiabetic | 82.27 | 25 |
Study on α-Amylase Inhibition
A comparative study evaluated the α-amylase inhibitory potential of various benzothiazole derivatives. The most potent compound demonstrated significant inhibition rates comparable to established antidiabetic drugs like acarbose. This suggests that derivatives such as 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole could be developed into therapeutic agents for diabetes management .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the benzothiazole-piperazine scaffold in this compound?
- Methodological Answer : The benzothiazole core is typically synthesized via cyclization of substituted thioureas or 2-aminothiophenol derivatives under acidic conditions. The piperazine moiety is introduced through nucleophilic substitution or coupling reactions, such as reacting 1,3-benzothiazole derivatives with bromoacetyl intermediates. For example, describes using a General Procedure D for coupling piperazine derivatives with benzothiazolone precursors via alkylation (51–53% yield), which can be adapted for similar scaffolds .
- Key Techniques : NMR monitoring of intermediate steps, IR spectroscopy to confirm carbonyl formation (e.g., 1604 cm⁻¹ for C=O stretches in related compounds ), and chromatographic purification.
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Multi-modal characterization is critical:
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate purity ).
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., piperazine protons at δ 2.5–3.5 ppm; thiophene signals at δ 6.5–7.5 ppm ).
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error ).
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer : Screen against enzyme targets (e.g., AST/ALT inhibition, as in ) using human serum assays. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. For receptor binding, radioligand displacement assays (e.g., 5-HT₃ or kinase targets) with positive controls (e.g., ondansetron for serotonin receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the thiophene (e.g., replace Br with Cl/CF₃) or benzothiazole (e.g., methyl/fluoro groups) to assess steric/electronic effects. demonstrates substituent impact on biological activity via pyrazole-thiazole hybrids .
- In Silico Modeling : Use docking software (AutoDock Vina, Schrödinger) to predict binding to targets like kinases or GPCRs. highlights docking poses (e.g., 9c binding to α-glucosidase active sites ).
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Repeat assays in triplicate with blinded controls.
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions.
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess if metabolites interfere with activity .
Q. What advanced spectroscopic techniques elucidate conformational dynamics in solution?
- Methodological Answer :
- NOESY NMR : Identify spatial proximity between piperazine protons and aromatic rings.
- VT-NMR : Variable-temperature studies to detect rotational barriers in the piperazine-thiophene linkage .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian09) to validate ground-state geometries .
Q. How to design stability studies for long-term storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
